2,3,4-Trimethyl-3-(propan-2-yl)hexane
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Overview
Description
2,3,4-Trimethyl-3-(propan-2-yl)hexane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3-(propan-2-yl)hexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-3-(propan-2-yl)hexane primarily undergoes substitution reactions, particularly free radical halogenation. This compound can also participate in oxidation reactions, although it is generally resistant to oxidation due to its saturated nature .
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Major Products
Halogenation: Produces various haloalkanes depending on the position of the halogen substitution.
Scientific Research Applications
2,3,4-Trimethyl-3-(propan-2-yl)hexane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action for 2,3,4-Trimethyl-3-(propan-2-yl)hexane primarily involves its interaction with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction properties, making it useful in various applications. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylhexane
- 2,3,3-Trimethylhexane
- 2,2,4-Trimethylpentane (Isooctane)
Uniqueness
2,3,4-Trimethyl-3-(propan-2-yl)hexane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it has a higher degree of branching, leading to lower boiling points and different reactivity patterns .
Properties
CAS No. |
62199-83-1 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,4-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-8-11(6)12(7,9(2)3)10(4)5/h9-11H,8H2,1-7H3 |
InChI Key |
SXELEUFFBZGXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)C)C(C)C |
Origin of Product |
United States |
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